1-(3,4-Dichlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-dichlorophenyl)-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorophenyl derivatives, 6-methylpyridin-2-yl derivatives, and chromeno-pyrrole precursors. Common synthetic routes may involve:
Condensation reactions: Combining the phenyl and pyridinyl components under acidic or basic conditions.
Cyclization reactions: Forming the chromeno-pyrrole core through intramolecular cyclization.
Oxidation and reduction steps: Adjusting the oxidation state of intermediates to achieve the desired structure.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique chemical properties in material science and catalysis.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorophenyl)-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the methyl group on the pyridine ring.
1-(3,4-dichlorophenyl)-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with different substituents.
Uniqueness
The presence of the 3,4-dichlorophenyl and 6-methylpyridin-2-yl groups in 1-(3,4-dichlorophenyl)-2-(6-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H14Cl2N2O3 |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H14Cl2N2O3/c1-12-5-4-8-18(26-12)27-20(13-9-10-15(24)16(25)11-13)19-21(28)14-6-2-3-7-17(14)30-22(19)23(27)29/h2-11,20H,1H3 |
InChI Key |
QUBICXTVLJINPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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